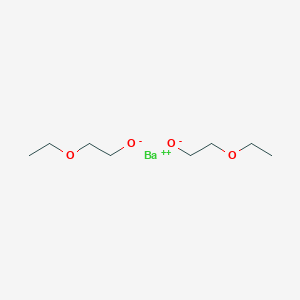

Bis(2-ethoxyethoxy) barium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Bis(2-ethoxyethoxy) barium” is a chemical compound with the molecular formula C12H26BaO6 . It is also known by its synonyms “149901-23-5” and "DTXSID10933799" .

Synthesis Analysis

The synthesis of barium compounds like “Bis(2-ethoxyethoxy) barium” often involves the reaction of barium metal with 2-(2-ethoxyethoxy)ethanol . The resulting solution is filtered to remove unreacted barium, and the barium concentration is determined by gravimetric analysis or ICP analysis .Molecular Structure Analysis

The molecular structure of “Bis(2-ethoxyethoxy) barium” is represented by the InChI stringInChI=1S/2C6H13O3.Ba/c2*1-2-8-5-6-9-4-3-7;/h2*2-6H2,1H3;/q2*-1;+2 . The Canonical SMILES representation is CCOCCOCC [O-].CCOCCOCC [O-]. [Ba+2] . Physical And Chemical Properties Analysis

“Bis(2-ethoxyethoxy) barium” has a molecular weight of 403.66 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 12 . Its exact mass and monoisotopic mass are both 404.078186 g/mol .Aplicaciones Científicas De Investigación

Enzymatic Aldol Reactions

- Application : A new preparation method for dihydroxyacetone phosphate (DHAP) using the stable barium salt of 2,5-bis(phosphonooxymethyl)-2,5-diethoxy-1,4-dioxane Ba-2, which is useful for aldolase-catalyzed condensations (Effenberger & Straub, 1987).

Ion-Selective Transport

- Application : The development of noncyclic polyether carriers for magnesium ion-selective transport through liquid membranes. Certain carriers have shown excellent selectivity for transporting magnesium ions, while others selectively transport barium ion (Hiratani, Taguchi, & Sugihara, 1991).

Molecular Structures and Dynamics

- Application : Analysis of barium bis[bis(trimethylsily)amide] metalates and their temperature-dependent monomer-dimer equilibrium in solution, which is crucial for understanding molecular interactions and structures (Westerhausen, Lang, & Schwarz, 1996).

Physico-Chemical Study for CVD Processes

- Application : Exploring the physico-chemical properties of bis-(dipivaloylmethanato)barium(II) (Ba(thd)2) for its use in chemical vapor deposition (CVD) processes. The study focuses on the optimal conditions for synthesis, purification, and storage, vital for industrial applications (Fedotova, Igumenov, Mamatyuk, & Sidorenko, 1995).

Synthesis of Nanoparticles and Nanofilaments

- Application : Utilizing supersaturated reverse micelles and microemulsions for barium sulfate precipitation, leading to the formation of nanoclusters and crystalline filaments. This process is significant for advanced material synthesis (Hopwood & Mann, 1997).

Initiators for Anionic Styrene Polymerizations

- Application : Investigating barium benzyl complexes as initiators for living polymerization of styrene to atactic polystyrene, which is key in polymer chemistry and materials science (Weeber, Harder, Brintzinger, & Knoll, 2000).

Propiedades

IUPAC Name |

barium(2+);2-ethoxyethanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9O2.Ba/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXRGQPXPCQKSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC[O-].CCOCC[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562285 |

Source

|

| Record name | Barium bis(2-ethoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-ethoxyethoxy) barium | |

CAS RN |

130812-47-4 |

Source

|

| Record name | Barium bis(2-ethoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)